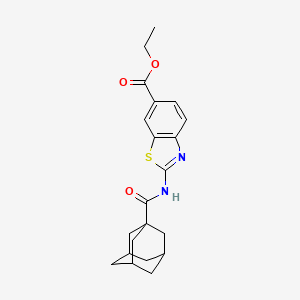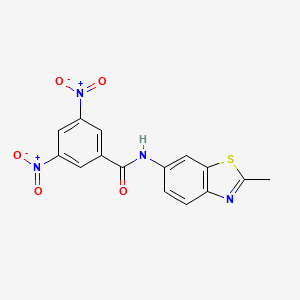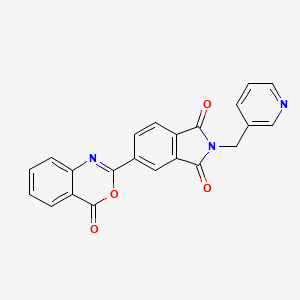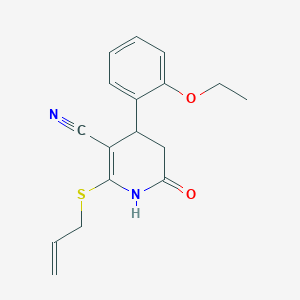![molecular formula C19H16ClNO3S2 B11687279 (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11687279.png)
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a combination of furan, thiazolidinone, and tetrahydrofuran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible route could be:
Formation of the furan ring: Starting with a 3-chlorophenyl derivative, a furan ring can be synthesized through cyclization reactions.
Thiazolidinone formation: The thiazolidinone ring can be formed by reacting a suitable thioamide with a haloketone.
Coupling reactions: The furan and thiazolidinone moieties can be coupled using a suitable linker, such as a methylene bridge.
Final assembly: The tetrahydrofuran ring can be introduced in the final step through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiazolidinone rings.
Reduction: Reduction reactions could target the carbonyl groups within the thiazolidinone ring.
Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity, due to its unique structure.
Medicine
In medicine, derivatives of this compound could be explored for drug development, particularly for diseases where thiazolidinone derivatives have shown efficacy.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its structural diversity.
作用機序
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to cell signaling or metabolism.
類似化合物との比較
Similar Compounds
(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar compounds might include other thiazolidinone derivatives or furan-containing molecules.
Uniqueness
This compound is unique due to its combination of furan, thiazolidinone, and tetrahydrofuran rings, which confer distinct chemical and biological properties
特性
分子式 |
C19H16ClNO3S2 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClNO3S2/c20-13-4-1-3-12(9-13)16-7-6-14(24-16)10-17-18(22)21(19(25)26-17)11-15-5-2-8-23-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2/b17-10- |
InChIキー |
LWYGJZUFHICPDM-YVLHZVERSA-N |
異性体SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=S |
正規SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11687198.png)
![N-(5-nitro-1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B11687211.png)
![5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid](/img/structure/B11687214.png)
![5-bromo-N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11687224.png)

![4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11687228.png)

![3-bromo-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide](/img/structure/B11687247.png)


![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11687270.png)
![N-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B11687273.png)
![N'-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B11687280.png)
![2-Bromo-N-{4-bromo-2-[(hydrazinocarbonylmethyl-amino)-phenyl-methyl]-phenyl}-benzamide](/img/structure/B11687281.png)
